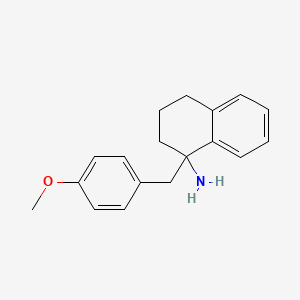

N-(4-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Beschreibung

N-(4-Methoxybenzyl)-1,2,3,4-Tetrahydronaphthalen-1-amin ist eine organische Verbindung, die zur Klasse der Amine gehört. Sie zeichnet sich durch das Vorhandensein einer Methoxybenzylgruppe aus, die an eine Tetrahydronaphthalenamin-Struktur gebunden ist.

Eigenschaften

Molekularformel |

C18H21NO |

|---|---|

Molekulargewicht |

267.4 g/mol |

IUPAC-Name |

1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine |

InChI |

InChI=1S/C18H21NO/c1-20-16-10-8-14(9-11-16)13-18(19)12-4-6-15-5-2-3-7-17(15)18/h2-3,5,7-11H,4,6,12-13,19H2,1H3 |

InChI-Schlüssel |

MGMTWIMTIPCLFQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)CC2(CCCC3=CC=CC=C32)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Methoxybenzyl)-1,2,3,4-Tetrahydronaphthalen-1-amin beinhaltet typischerweise die Reaktion von 4-Methoxybenzylchlorid mit 1,2,3,4-Tetrahydronaphthalen-1-amin unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, was die nukleophile Substitutionsreaktion erleichtert. Das Reaktionsgemisch wird dann erhitzt, um die Bildung des gewünschten Produkts zu fördern.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von N-(4-Methoxybenzyl)-1,2,3,4-Tetrahydronaphthalen-1-amin durch Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Reaktionszeit hochskaliert werden. Durchflussreaktoren können eingesetzt werden, um die Effizienz und Ausbeute des Syntheseprozesses zu verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation oder Chromatographie verwendet, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(4-Methoxybenzyl)-1,2,3,4-Tetrahydronaphthalen-1-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amin-Derivate umwandeln.

Substitution: Die Methoxygruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) können Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Aldehyden führen, während die Reduktion verschiedene Amin-Derivate produzieren kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(4-Methoxybenzyl)-1,2,3,4-Tetrahydronaphthalen-1-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Agonist oder Antagonist an bestimmten Rezeptoren wirken und so zelluläre Signalwege beeinflussen. Detaillierte Studien zur Bindungsaffinität und Wechselwirkung mit Enzymen oder Rezeptoren sind unerlässlich, um den genauen Wirkmechanismus zu erforschen.

Wirkmechanismus

The mechanism of action of N-(4-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies on its binding affinity and interaction with enzymes or receptors are essential to elucidate its precise mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(4-Methoxybenzyl)-L-Alanin: Diese Verbindung teilt die Methoxybenzylgruppe, unterscheidet sich aber in ihrer Gesamtstruktur und biologischen Aktivität.

N-(4-Methoxybenzyl)Thiosemicarbazid: Eine weitere verwandte Verbindung mit potenziellen Zytotoxizitäts- und Koordinationschemieanwendungen.

Einzigartigkeit

N-(4-Methoxybenzyl)-1,2,3,4-Tetrahydronaphthalen-1-amin ist aufgrund seiner spezifischen strukturellen Merkmale und des Vorhandenseins sowohl der Methoxybenzyl- als auch der Tetrahydronaphthalenamin-Einheiten einzigartig. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, die es für verschiedene Forschungs- und Industrieanwendungen wertvoll machen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.